Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine
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Overview
Description
Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine can be achieved through several synthetic routes. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This reaction yields 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can then be further modified to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolopyrimidine core can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt key biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of viral RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: A similar compound with a hydroxyl group instead of an amine group.
7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine: Another derivative with a methylthio group.
Uniqueness
Methyl[2-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethyl]amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties
Properties
IUPAC Name |
N-methyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-7-5-8(15-4-3-10-2)14-9(13-7)11-6-12-14/h5-6,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBYKDNMQVWYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OCCNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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